Camobucol

Catalog No.
S522545
CAS No.
216167-92-9
M.F
C33H50O4S2
M. Wt
574.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Camobucol

CAS Number

216167-92-9

Product Name

Camobucol

IUPAC Name

2-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]acetic acid

Molecular Formula

C33H50O4S2

Molecular Weight

574.9 g/mol

InChI

InChI=1S/C33H50O4S2/c1-29(2,3)22-15-20(16-23(27(22)36)30(4,5)6)38-33(13,14)39-21-17-24(31(7,8)9)28(37-19-26(34)35)25(18-21)32(10,11)12/h15-18,36H,19H2,1-14H3,(H,34,35)

InChI Key

FGBGXESDYFKUFX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCC(=O)O)C(C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

(4-((1-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)-1-methylethyl)thio)-2,6-bis(1,1-dimethylethyl)phenoxy)acetic acid, AGIX 4207, AGIX-4207, AGIX4207, camobucol, ylgucpd100bdh

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCC(=O)O)C(C)(C)C

Description

The exact mass of the compound Camobucol is 574.31505 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral Properties:

Several studies have explored the potential antiviral effects of Sambucol, particularly against influenza viruses. In vitro (laboratory) studies suggest that Sambucol may interfere with the ability of influenza viruses to infect cells []. However, human trials have yielded mixed results. Some studies have shown that Sambucol may shorten the duration of influenza symptoms [], while others have found no significant effect [].

Immune System Support:

Some research suggests that Sambucol may help support the immune system. Studies have shown that Sambucol may increase the production of cytokines, which are signaling molecules involved in the immune response []. However, more research is needed to understand the long-term effects of Sambucol on immune function in healthy individuals.

Anti-Inflammatory Effects:

Black elderberry extracts, including Sambucol, have been shown to possess anti-inflammatory properties in cell-based studies []. These findings suggest that Sambucol may be beneficial for conditions characterized by inflammation, but further research is needed to confirm these effects in humans.

Camobucol is a synthetic compound classified as a phenolic antioxidant and anti-inflammatory agent. It is known for its potential therapeutic applications, particularly in the treatment of various inflammatory diseases. The molecular formula of Camobucol is C33H50O4S2C_{33}H_{50}O_{4}S_{2} and it has a complex structure featuring multiple functional groups that contribute to its biological activity. This compound has garnered attention due to its unique properties, which include the ability to scavenge free radicals and modulate inflammatory pathways .

  • Oxidation: It can be oxidized to form sulfoxides and sulfones, enhancing its antioxidant properties.
  • Reduction: The compound can also participate in reduction reactions, which may alter its biological activity and stability.
  • Hydrolysis: In aqueous environments, Camobucol may hydrolyze, affecting its solubility and reactivity.

These reactions are essential for understanding how Camobucol interacts with biological systems and how it can be modified for therapeutic use.

Camobucol exhibits significant biological activities, including:

  • Antioxidant Activity: It effectively scavenges reactive oxygen species, which helps in reducing oxidative stress in cells .
  • Anti-inflammatory Effects: The compound modulates inflammatory pathways, making it beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antirheumatic Properties: Camobucol has shown promise in alleviating symptoms associated with rheumatic diseases, potentially improving patient outcomes .

These activities underscore the therapeutic potential of Camobucol in various medical applications.

The synthesis of Camobucol involves several steps:

  • Starting Materials: The synthesis begins with readily available phenolic compounds.
  • Functionalization: Various functional groups are introduced through electrophilic aromatic substitution reactions.
  • Final Modifications: The final product is obtained through selective oxidation and reduction steps to ensure the desired chemical structure is achieved.

The precise synthetic pathway can vary depending on the desired purity and yield of the final product .

Camobucol has a range of applications, particularly in pharmaceuticals:

  • Therapeutic Agent: Due to its anti-inflammatory and antioxidant properties, it is being investigated for use in treating chronic inflammatory diseases such as rheumatoid arthritis.
  • Nutraceuticals: Its antioxidant capabilities make it a candidate for inclusion in dietary supplements aimed at promoting health and wellness .
  • Cosmetic Formulations: The compound's ability to combat oxidative stress also lends itself to use in skincare products aimed at reducing signs of aging .

Studies have shown that Camobucol interacts with various biological targets:

  • Enzyme Inhibition: It has been identified as an inhibitor of certain enzymes involved in inflammatory processes.
  • Receptor Modulation: There are indications that Camobucol may modulate receptor activity related to pain and inflammation, enhancing its therapeutic effects .
  • Synergistic Effects: Research suggests that Camobucol may have synergistic effects when combined with other anti-inflammatory agents, potentially leading to improved efficacy in treatment regimens .

These interactions highlight the importance of further research into the pharmacodynamics of Camobucol.

Camobucol shares similarities with several other compounds known for their antioxidant and anti-inflammatory properties. Here are some notable comparisons:

Compound NameStructure TypeKey ActivityUnique Aspects
CurcuminNatural polyphenolAntioxidant, anti-inflammatoryDerived from turmeric; widely studied
ResveratrolNatural stilbeneAntioxidantFound in grapes; potential anti-cancer properties
QuercetinFlavonoidAntioxidantKnown for its immune-modulating effects
N-acetylcysteineAmino acid derivativeAntioxidantPrecursor to glutathione; mucolytic agent

Camobucol's unique structure and specific functional groups differentiate it from these compounds, particularly regarding its targeted anti-inflammatory action and potential applications in chronic disease management .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

11.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

574.31505242 g/mol

Monoisotopic Mass

574.31505242 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FZ7798X3IR

KEGG Target based Classification of Drugs

Cell surface molecules and ligands
Cell adhesion molecules: Ig superfamiy
CAMs
VCAM1 [HSA:7412] [KO:K06527]

Other CAS

216167-92-9

Wikipedia

Camobucol

Dates

Modify: 2023-07-15
1: Kunsch C, Luchoomun J, Chen XL, Dodd GL, Karu KS, Meng CQ, Marino EM, Olliff LK, Piper JD, Qiu FH, Sikorski JA, Somers PK, Suen KL, Thomas S, Whalen AM, Wasserman MA, Sundell CL. AGIX-4207 [2-[4-[[1-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]- 2,6-bis(1,1-dimethylethyl)phenoxy]acetic acid], a novel antioxidant and anti-inflammatory compound: cellular and biochemical characterization of antioxidant activity and inhibition of redox-sensitive inflammatory gene expression. J Pharmacol Exp Ther. 2005 May;313(2):492-501. Epub 2005 Feb 8. PubMed PMID: 15701708.
2: Meng CQ, Somers PK, Hoong LK, Zheng XS, Ye Z, Worsencroft KJ, Simpson JE, Hotema MR, Weingarten MD, MacDOnald ML, Hill RR, Marino EM, Suen KL, Luchoomun J, Kunsch C, Landers LK, Stefanopoulos D, Howard RB, Sundell CL, Saxena U, Wasserman MA, Sikorski JA. Discovery of novel phenolic antioxidants as inhibitors of vascular cell adhesion molecule-1 expression for use in chronic inflammatory diseases. J Med Chem. 2004 Dec 2;47(25):6420-32. PubMed PMID: 15566311.

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